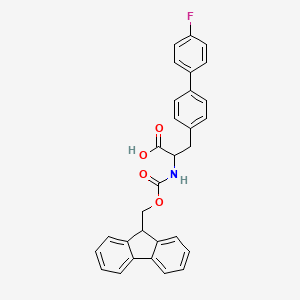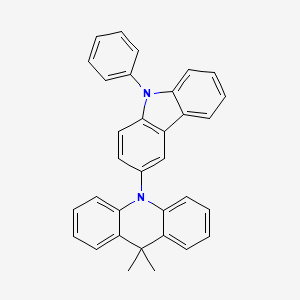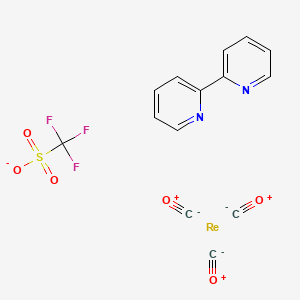![molecular formula C19H28N6O4 B12303467 [(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,3S)-3-[3-[[5-(metoximetil)-2-metilpirazol-3-carbonil]amino]-1H-pirazol-5-il]ciclopentil] N-propan-2-ilcarbamato es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo ciclopentil, grupos pirazol y una porción de carbamato, convirtiéndolo en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(1R,3S)-3-[3-[[5-(metoximetil)-2-metilpirazol-3-carbonil]amino]-1H-pirazol-5-il]ciclopentil] N-propan-2-ilcarbamato normalmente implica múltiples pasos, incluyendo la formación del anillo ciclopentil, la introducción de los grupos pirazol y la formación final del carbamato. Las condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, son cruciales para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar la rentabilidad y la escalabilidad. Técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones se pueden emplear para mejorar la eficiencia y la consistencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(1R,3S)-3-[3-[[5-(metoximetil)-2-metilpirazol-3-carbonil]amino]-1H-pirazol-5-il]ciclopentil] N-propan-2-ilcarbamato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos bajo condiciones específicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, la presión y la elección del solvente son cruciales para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y las condiciones. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
[(1R,3S)-3-[3-[[5-(metoximetil)-2-metilpirazol-3-carbonil]amino]-1H-pirazol-5-il]ciclopentil] N-propan-2-ilcarbamato tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Se investiga por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se explora por su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de [(1R,3S)-3-[3-[[5-(metoximetil)-2-metilpirazol-3-carbonil]amino]-1H-pirazol-5-il]ciclopentil] N-propan-2-ilcarbamato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular las vías biológicas, lo que lleva a diversos efectos, como la inhibición de la actividad enzimática o la alteración de la señalización celular.
Propiedades
Fórmula molecular |
C19H28N6O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
[3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26) |
Clave InChI |
MTNBRBDFNSGQKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


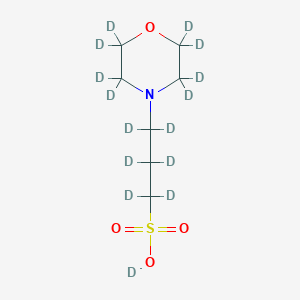
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
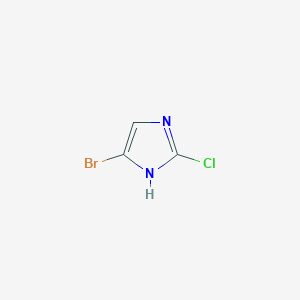
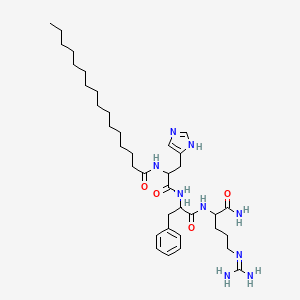
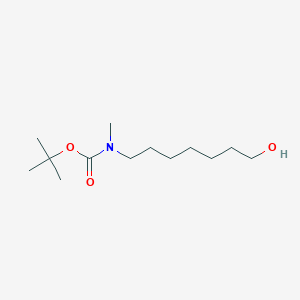
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
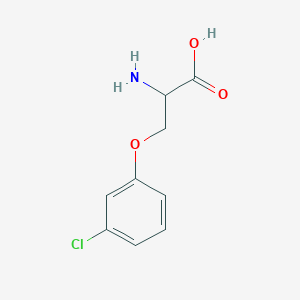
![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
